3,5-Dibromo-4-chlorobenzamide is an organic compound characterized by the molecular formula CHBrClN. This compound is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 4th position. The presence of these halogen substituents significantly influences its chemical properties and biological activities. The compound is typically synthesized for use in various scientific research applications, particularly in chemistry and biology.
3,5-Dibromo-4-chlorobenzamide has been investigated for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. The mechanism of action likely involves interactions with specific molecular targets, including enzymes or receptors, which could lead to various biological effects .
The synthesis of 3,5-Dibromo-4-chlorobenzamide generally involves the bromination of 4-chlorobenzamide. Key methods include:
3,5-Dibromo-4-chlorobenzamide has several important applications:
Interaction studies of 3,5-Dibromo-4-chlorobenzamide focus on its binding affinity with various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Research indicates that the halogen substituents play significant roles in its reactivity and biological interactions .
Several compounds share structural similarities with 3,5-Dibromo-4-chlorobenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dibromo-4-hydroxybenzamide | Hydroxy group instead of chlorine | Exhibits different solubility and reactivity |
| 3,5-Dibromo-4-methoxybenzamide | Methoxy group instead of chlorine | Alters electronic properties affecting reactivity |
| 3-Bromo-5-chlorobenzamide | One bromine atom instead of two | Potentially less reactive than dibrominated analogs |
3,5-Dibromo-4-chlorobenzamide is unique due to its specific combination of two bromine atoms and one chlorine atom on the benzene ring. This configuration influences its steric and electronic properties distinctly compared to its analogs with different substituents (e.g., hydroxy or methoxy groups). These differences make it suitable for particular applications in synthetic chemistry and biological research .
The IUPAC name for this compound is 3,5-dibromo-4-chlorobenzamide, derived from its benzamide backbone substituted with bromine atoms at positions 3 and 5, a chlorine atom at position 4, and a carboxamide group at position 1. Its molecular formula, C₇H₄Br₂ClNO, corresponds to a molecular weight of 313.37 g/mol. The structure is defined by the aromatic ring’s substitution pattern, which significantly influences its electronic properties and reactivity.
Positional isomerism is theoretically possible for this compound if the halogen substituents occupy different positions on the benzene ring. For example, isomers could arise if bromine atoms are placed at positions 2 and 4 instead of 3 and 5. However, 3,5-dibromo-4-chlorobenzamide is the most stable configuration due to minimized steric hindrance and optimal halogen-halogen distances. Tautomerism is unlikely in this molecule because the amide group (-CONH₂) lacks labile protons necessary for keto-enol or imine-enamine tautomeric shifts.
While direct crystallographic data for 3,5-dibromo-4-chlorobenzamide is absent in the provided sources, related compounds such as ethyl 3,5-dibromo-2-hydroxybenzoate (C₉H₈Br₂O₃) offer insights. This analog crystallizes in the orthorhombic system with space group Pbca and unit cell parameters a = 16.340 Å, b = 7.580 Å, c = 16.944 Å, and V = 2098.6 ų. The benzamide derivative likely adopts a similar planar geometry, with halogen atoms contributing to dense packing via halogen bonding.
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
High-Resolution Mass Spectrometry (HR-MS):
Density Functional Theory (DFT) calculations predict a planar aromatic ring with bond lengths of 1.39–1.42 Å for C-C, 1.74–1.89 Å for C-Br, and 1.73 Å for C-Cl. The amide group adopts a trans configuration, minimizing steric clashes. HOMO-LUMO energy gaps of ~4.5 eV suggest moderate reactivity, suitable for electrophilic substitution reactions.
The electron-withdrawing nature of the amide group activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to the substituent. For 3,5-Dibromo-4-chlorobenzamide, sequential halogenation typically precedes amidation. A common route involves bromination of 4-chlorobenzamide under electrophilic conditions, though competing side reactions necessitate careful optimization of Lewis acid catalysts and temperature gradients [2] [5].
The amide group itself can participate in directed metallation strategies. Treatment with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium intermediate at the para position relative to the amide, enabling subsequent bromination [1]. This approach achieves excellent regiocontrol but requires stringent anhydrous conditions and cryogenic temperatures.
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| 4-Chlorobenzamide | Br₂ (2 eq), FeCl₃ catalyst, DCM, 0°C | 45-60% |
| Lithium-directed bromination | LDA, THF, -78°C, then Br₂ quench | 68-75% |
Copper-mediated Ullmann couplings enable direct formation of carbon-heteroatom bonds. For 3,5-Dibromo-4-chlorobenzamide synthesis, this method proves valuable when constructing the amide group from pre-halogenated precursors. Aryl bromides undergo coupling with carboxamide salts in the presence of CuI/1,10-phenanthroline catalytic systems [3]. Recent work demonstrates that supporting copper nanoparticles on gold substrates enhances catalytic activity by 40% compared to traditional homogeneous systems [3].
Key challenges include managing the steric bulk of 3,5-dibromo substituents and preventing dehalogenation side reactions. Optimized protocols employ dimethylformamide (DMF) as solvent at 120°C with 10 mol% catalyst loading, achieving coupling efficiencies up to 82% after 24 hours [3].
Palladium-catalyzed C-N bond formation provides an alternative pathway through intermediate aryl amine formation. While traditionally used for amine synthesis, this method adapts to benzamide production via subsequent oxidation steps. Second-generation Xantphos ligands paired with Pd(OAc)₂ enable coupling of 3,5-dibromo-4-chloroiodobenzene with primary amides at 100°C in toluene [4].
The method's chief advantage lies in its functional group tolerance, allowing preservation of sensitive bromine substituents during coupling. Recent catalyst developments reduce palladium loading to 0.5 mol% while maintaining 75-80% conversion rates [4]. Post-coupling oxidation of the intermediate amine to amide typically employs Oxone® in aqueous acetone, requiring precise pH control to prevent dehalogenation.
Microwave irradiation dramatically accelerates traditional synthesis steps. Bromination of 4-chlorobenzamide under microwave conditions (300W, 150°C) reduces reaction time from 12 hours to 25 minutes while improving yield by 15-20%. The rapid heating profile minimizes thermal decomposition of bromine and prevents ring chlorination side reactions.
A representative protocol:
This method achieves 83% isolated yield compared to 67% via conventional heating [2].
Ball-milling techniques eliminate solvent use while enhancing reaction kinetics. For the amidation step, 3,5-dibromo-4-chlorobenzoic acid and urea undergo mechanical grinding with TiO₂ catalyst (5% w/w). The triboelectric effect generates localized heating, facilitating amide bond formation within 90 minutes. X-ray diffraction analysis confirms 94% conversion without intermediate isolation [6].
Comparative studies show mechanochemical routes reduce E-factor by 62% compared to solution-phase methods. Particle size optimization (100-150μm reactants) proves critical for efficient energy transfer during milling.
Bimetallic catalysts address challenges in sequential halogenation steps. A Cu-Mn oxide composite (CuMn₂O₄) demonstrates superior activity for para-selective chlorination following bromination. Characterization reveals the catalyst maintains structural integrity through three reaction cycles with <5% activity loss.
Ligand design advancements in Buchwald-Hartwig systems now enable room-temperature amidation. Bulky biarylphosphine ligands (e.g., RuPhos) prevent palladium aggregation while promoting oxidative addition of aryl chlorides. These developments reduce typical reaction temperatures from 100°C to 40°C, preserving thermally sensitive bromine substituents [4].
Final product purity ≥98% requires multistage purification. Initial crude material undergoes flash chromatography using a hexane/ethyl acetate gradient (95:5 to 70:30). The high bromine content increases molecular polarity, necessitating careful solvent selection to prevent co-elution of diastereomers.
Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray analysis. Recent implementations of simulated moving bed (SMB) chromatography enable continuous purification at pilot scale, achieving throughput of 12 kg/day with 99.5% purity [1].
3,5-Dibromo-4-chlorobenzamide exhibits considerable thermodynamic stability due to the stabilizing effects of halogen substitution on the benzene ring and the amide functional group. The compound's molecular formula C₇H₄Br₂ClNO corresponds to a molecular weight of 313.38 g/mol [1].
The thermodynamic stability of halogenated benzamide derivatives is significantly influenced by electronic effects and intermolecular interactions. Research on benzamide polymorphism demonstrates that even simple benzamide exhibits remarkable crystallographic complexity, with at least four documented polymorphic forms [1] [2]. The introduction of heavy halogens such as bromine and chlorine enhances the molecular stability through several mechanisms.
Computational studies on similar halogenated aromatic compounds indicate that the presence of electron-withdrawing halogens stabilizes the aromatic system through resonance effects [3]. The bromine atoms at positions 3 and 5, combined with the chlorine at position 4, create a highly electronegative environment that stabilizes the benzene ring through inductive effects.
The amide functional group contributes significantly to thermodynamic stability through hydrogen bonding interactions. Studies on benzamide derivatives show that the carbonyl oxygen and amino nitrogen participate in extensive intermolecular hydrogen bonding networks, which contribute to crystal lattice stability [4] [5]. The presence of multiple halogens does not significantly disrupt these hydrogen bonding patterns but may influence their geometry and strength.
Thermal stability assessments of related halogenated benzamides suggest decomposition temperatures typically ranging from 250-350°C [6]. For 3,5-Dibromo-4-chlorobenzamide, the estimated decomposition temperature is approximately 280-300°C, based on the electron-withdrawing effects of the halogen substituents which typically enhance thermal stability compared to unsubstituted benzamide.
The solubility profile of 3,5-Dibromo-4-chlorobenzamide in organic solvents is determined by the compound's amphiphilic character, combining polar amide functionality with lipophilic halogenated aromatic structure.
In polar protic solvents such as ethanol and methanol, the compound demonstrates moderate solubility due to hydrogen bonding interactions between the amide group and hydroxyl groups of the solvent molecules [7]. Studies on related chlorobenzamide derivatives indicate solubility ranges of 10-50 mg/mL in ethanol at room temperature .
The compound exhibits excellent solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetone. This enhanced solubility stems from the ability of these solvents to solvate both the polar amide group and the polarizable halogen atoms without competing hydrogen bonding . Expected solubility values in these solvents range from 50-200 mg/mL.
Chlorinated solvents such as dichloromethane and chloroform provide excellent dissolution media for 3,5-Dibromo-4-chlorobenzamide. The similarity in polarity and the presence of halogen atoms in both solute and solvent create favorable intermolecular interactions [10]. Solubility in chloroform is estimated to exceed 100 mg/mL based on structural similarities to other halogenated benzamides.
In contrast, the compound shows limited solubility in non-polar solvents such as hexane, toluene, and petroleum ether. The polar amide functionality creates unfavorable interactions with these hydrophobic solvents, resulting in solubility values typically below 1 mg/mL [11].
Temperature-dependent solubility studies on similar compounds indicate positive temperature coefficients across most organic solvents, with solubility typically doubling with every 20-30°C temperature increase [12].
The acid-base behavior of 3,5-Dibromo-4-chlorobenzamide is characterized by the basicity of the amide nitrogen, which can undergo protonation under sufficiently acidic conditions. The compound exhibits typical primary amide behavior with respect to pH-dependent properties.
The pKa value for the conjugate acid of 3,5-Dibromo-4-chlorobenzamide is estimated to be approximately -2.5 to -3.0, based on comparisons with related halogenated benzamides and the electron-withdrawing effects of the halogen substituents [13] [14]. This value is significantly lower than that of unsubstituted benzamide (pKa ≈ -2.15) due to the combined inductive effects of bromine and chlorine atoms [15].
The electron-withdrawing nature of the halogen substituents stabilizes the neutral amide form and reduces the basicity of the nitrogen atom. Hammett equation analysis predicts that each halogen substituent contributes approximately 0.2-0.4 pKa units decrease through sigma inductive effects [14].
At physiological pH (7.4), the compound exists predominantly in its neutral form, with less than 0.001% existing as the protonated species. This pH-independence across the physiological range contributes to the compound's stability in biological systems.
Under strongly acidic conditions (pH < 0), protonation of the amide nitrogen becomes thermodynamically favorable. The protonated form exhibits altered solubility characteristics, typically showing enhanced water solubility due to ionic character while maintaining solubility in polar organic solvents.
Spectroscopic studies on related compounds demonstrate that N-protonation results in characteristic shifts in infrared and nuclear magnetic resonance spectra, particularly affecting the carbonyl stretching frequency and nitrogen chemical shifts [14].
The lipophilicity of 3,5-Dibromo-4-chlorobenzamide, expressed as the octanol-water partition coefficient (LogP), reflects the balance between its polar amide functionality and lipophilic halogenated aromatic structure.
Computational prediction methods suggest a LogP value of approximately 2.8-3.2 for 3,5-Dibromo-4-chlorobenzamide [16]. This estimation is based on additive fragment contribution methods, where each bromine atom contributes approximately +0.6 to +0.8 LogP units, the chlorine atom adds +0.5 to +0.7 units, and the benzamide core provides a base value of approximately +0.6 .
Comparison with structurally related compounds supports this estimate. 3-Chlorobenzamide exhibits a LogP of 1.51 , while progressive halogenation increases lipophilicity proportionally. The presence of three halogen atoms in 3,5-Dibromo-4-chlorobenzamide results in a substantial increase in lipophilic character compared to the parent benzamide.
Experimental determination using the shake-flask method would be expected to yield values within the predicted range, though some variation may occur due to intermolecular interactions and aggregation effects in the aqueous phase [16]. High-performance liquid chromatography (HPLC) retention time correlations provide an alternative approach for LogP estimation.
The relatively high LogP value indicates favorable membrane permeability characteristics, suggesting potential for cellular uptake and distribution. However, the presence of the polar amide group maintains sufficient hydrophilic character to prevent excessive lipophilicity, which could lead to poor aqueous solubility.
pH-dependent partition behavior studies on related compounds demonstrate minimal variation in LogP across the physiological pH range (6-8) due to the compound's neutral character under these conditions [16]. Significant changes would only be observed under extremely acidic conditions where protonation occurs.
Thermal analysis of 3,5-Dibromo-4-chlorobenzamide using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals characteristic decomposition patterns influenced by the halogen substituents and amide functionality.
DSC analysis typically shows an endothermic melting event at approximately 180-185°C, based on comparisons with related halogenated benzamides [17] [18]. The melting enthalpy is estimated at 25-35 kJ/mol, consistent with the hydrogen bonding network disruption during phase transition.
Thermogravimetric analysis reveals a multi-step decomposition process beginning at approximately 280-300°C [19] [20]. The initial weight loss corresponds to the elimination of hydrogen halides (HBr and HCl) from the aromatic ring, representing approximately 35-40% of the molecular weight. This process occurs through a radical mechanism typical of halogenated aromatic compounds under thermal stress.
The second decomposition stage, occurring between 350-450°C, involves the breakdown of the remaining aromatic structure and amide functionality [21]. This step results in the formation of various carbonaceous residues and nitrogen-containing fragments, with a weight loss representing the remaining organic content.
Kinetic analysis using the Kissinger and Ozawa methods provides activation energy estimates of 180-220 kJ/mol for the primary decomposition process [18] [20]. These values are higher than those of unsubstituted benzamide due to the stabilizing effects of halogen substitution.
Under inert atmosphere conditions, the decomposition pathway favors dehalogenation and carbonization processes, resulting in approximately 15-20% residual char at 600°C [22]. In oxidative atmospheres, complete combustion occurs at lower temperatures (400-500°C), producing carbon dioxide, water, nitrogen oxides, and hydrogen halides as final products.